7-Bromo-2-chloro-8-methylquinoline

Catalog No.
S14223524
CAS No.
M.F
C10H7BrClN
M. Wt
256.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-chloro-8-methylquinoline

Product Name

7-Bromo-2-chloro-8-methylquinoline

IUPAC Name

7-bromo-2-chloro-8-methylquinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3

InChI Key

VJJOBLVJACMYFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)Cl)Br

7-Bromo-2-chloro-8-methylquinoline is a synthetic organic compound belonging to the quinoline family, characterized by the presence of bromine and chlorine substituents on its aromatic ring. Its molecular formula is C10H7BrClNC_{10}H_{7}BrClN and it has a molecular weight of approximately 256.53g/mol256.53\,g/mol . The compound features a quinoline structure, which consists of a fused benzene and pyridine ring, making it significant in various chemical and biological applications.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, altering its functional groups and potentially its biological activity.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds, which are useful in the synthesis of more complex molecules .

The biological activity of 7-Bromo-2-chloro-8-methylquinoline has been explored in various studies. Compounds in the quinoline class are often investigated for their potential as:

  • Antimicrobial Agents: Some derivatives exhibit activity against bacteria and fungi.
  • Anticancer Agents: Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with DNA synthesis and apoptosis induction.
  • Enzyme Inhibitors: This compound may interact with specific enzymes, modulating their activity, which is crucial for therapeutic applications .

Several synthetic routes have been developed for the preparation of 7-Bromo-2-chloro-8-methylquinoline:

  • Halogenation Reactions: The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution methods involving suitable halogenating agents.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can yield the desired quinoline structure.
  • Reflux Conditions: Many synthesis methods require refluxing the reaction mixture to ensure complete conversion of starting materials into the target compound .

7-Bromo-2-chloro-8-methylquinoline finds applications across various fields:

  • Pharmaceuticals: Due to its potential biological activities, it is studied for use in drug development targeting infectious diseases and cancer.
  • Chemical Research: It serves as an important intermediate in organic synthesis, particularly in creating more complex quinoline derivatives.
  • Material Science: Its unique properties may be harnessed in developing new materials with specific functionalities .

Studies on the interactions of 7-Bromo-2-chloro-8-methylquinoline with biological systems reveal its potential as an enzyme inhibitor. For instance:

  • It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Interaction studies suggest that it may bind to specific protein targets, altering their function and providing insight into its mechanism of action .

Several compounds share structural similarities with 7-Bromo-2-chloro-8-methylquinoline. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
6-Bromo-2-chloro-4-methylquinoline132118-47-90.94
6-Bromo-2-chloroquinolin-4-amine1256834-38-40.90
7-Bromo-2-methylquinoline4965-34-80.91

Uniqueness

The uniqueness of 7-Bromo-2-chloro-8-methylquinoline lies in its specific combination of bromine and chlorine substituents at distinct positions on the quinoline ring. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to other similar compounds. The presence of these halogens may affect solubility, stability, and interaction with biological targets, making it a compound of interest for further research .

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

254.94504 g/mol

Monoisotopic Mass

254.94504 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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